Zolunicant

Description

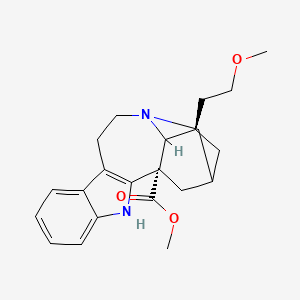

a naturally-occurring iboga alkaloid; structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

methyl (1S,15R,17R,18S)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-26-10-8-15-11-14-12-22(21(25)27-2)19-17(7-9-24(13-14)20(15)22)16-5-3-4-6-18(16)23-19/h3-6,14-15,20,23H,7-13H2,1-2H3/t14-,15+,20+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTJQBBHYRQYDEG-SVBQBFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCC[C@H]1C[C@@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308123-60-6, 188125-42-0 | |

| Record name | 18-Methoxycoronaridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=308123-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zolunicant [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188125420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18-Methoxycoronaridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0308123606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18-methoxycoronaridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15096 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zolunicant, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX8NQX91Z8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Zolunicant | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VG463BM9RL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 18-Methoxycoronaridine (18-MC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

18-Methoxycoronaridine (18-MC), a synthetic analog of the naturally occurring iboga alkaloid, coronaridine, has emerged as a promising therapeutic candidate for the treatment of substance use disorders.[1] Developed as a safer alternative to ibogaine, 18-MC retains anti-addictive properties while mitigating the hallucinogenic and cardiotoxic side effects associated with its parent compound.[2] Its primary mechanism of action is the antagonism of the α3β4 nicotinic acetylcholine receptor (nAChR), which is densely expressed in key brain regions involved in reward and addiction, such as the medial habenula and the interpeduncular nucleus.[3][4] By blocking these receptors, 18-MC modulates the mesolimbic dopamine pathway, a critical circuit in the neurobiology of addiction.[1][4] Preclinical studies have consistently demonstrated the efficacy of 18-MC in reducing the self-administration of a wide range of addictive substances, including opioids, stimulants, nicotine, and alcohol, in animal models.[1][5] This technical guide provides a comprehensive overview of the synthesis, characterization, and pharmacological properties of 18-methoxycoronaridine.

Chemical Synthesis

The synthesis of enantiomerically pure (+)-18-methoxycoronaridine is most commonly achieved through the chemical resolution of a racemic mixture.[3][6] This process involves the formation of diastereomeric sulfonamides by reacting the racemic free base with a chiral resolving agent, followed by chromatographic separation and subsequent removal of the chiral auxiliary.[3] An alternative approach involves an enantioselective total synthesis utilizing chiral auxiliaries.[6]

Experimental Protocol: Chemical Resolution of (±)-18-Methoxycoronaridine

This protocol is adapted from the procedure for the chemical resolution of racemic 18-MC.

Step 1: Formation of Diastereomeric Sulfonamides

-

To a solution of racemic (±)-18-methoxycoronaridine in anhydrous tetrahydrofuran (THF) at room temperature, add potassium hexamethyldisilazane (KHMDS) to deprotonate the indole nitrogen.

-

After stirring for a designated period, cool the reaction mixture to 4°C.

-

Add a solution of (S)-(+)-camphorsulfonyl chloride in THF.

-

Allow the reaction to warm to room temperature and continue stirring until completion, monitoring the progress by thin-layer chromatography (TLC).

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

Step 2: Chromatographic Separation of Diastereomers

-

Extract the crude mixture with an appropriate organic solvent.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the resulting crude mixture of diastereomeric sulfonamides using flash column chromatography on silica gel.

Step 3: Hydrolysis to Enantiomerically Pure (+)-18-Methoxycoronaridine

-

To a solution of the isolated (+)-diastereomer in methanol at room temperature, add a solution of potassium hydroxide (KOH).

-

Stir the reaction mixture until the cleavage of the sulfonamide is complete, as monitored by TLC.

-

Neutralize the reaction mixture with 1 M hydrochloric acid (HCl) in diethyl ether.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (+)-18-methoxycoronaridine.

Caption: Chemical resolution of racemic 18-MC.

Characterization

The structural confirmation and purity of 18-methoxycoronaridine are established using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Spectroscopic Data

Table 1: Spectroscopic Data for an 18-Methoxycoronaridine Congener [7]

| Technique | Data |

| IR (NaCl, neat) νmax (cm-1) | 3447, 2974, 2935, 2880, 2246, 1691, 1540, 1482, 1456, 1400, 1366, 1312, 1250, 1222, 1159, 1094, 1056, 945, 922, 880, 773, 733, 646 |

| ¹H NMR (CDCl₃) δ (ppm) | 1.45-1.74 (m, 18 H), 2.83 (s, 3 H), 3.24 (br s, 1.5 H), 3.46 (br s, 0.5 H), 3.83-3.88 (m, 2 H), 3.92-3.98 (m, 2 H), 4.78-4.79 (d, J = 4 Hz, 1 H) |

| ¹³C NMR (CDCl₃) δ (ppm) | 24.92, 25.4, 26.6, 27.2, 28.3, 31.0, 33.8, 38.0, 38.9, 46.1, 47.3, 62.1, 62.6, 64.8, 79.1, 106.3, 155.7 |

| MS (CI, isobutane, 100 eV) m/z (rel intensity) | 304 (M + 1+, 13), 260 (6), 242 (100), 204 (4), 198 (8), 186 (37), 158 (3), 142 (92) |

Experimental Protocol: Mass Spectrometry for Metabolite Identification

This protocol outlines the general procedure for identifying metabolites of 18-MC using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

-

Sample Preparation: Incubate 18-MC with human liver microsomes in the presence of NADPH.

-

Chromatographic Separation: Separate the metabolites using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometric Detection: Detect the parent compound and its metabolites using a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

-

Data Analysis: Identify metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns. The primary metabolite of 18-MC is 18-hydroxycoronaridine (18-HC), formed via O-demethylation, a reaction predominantly catalyzed by the CYP2C19 enzyme.[8][9]

Pharmacological Profile

Mechanism of Action

18-MC acts as a potent and selective antagonist of the α3β4 nicotinic acetylcholine receptor.[10][11] These receptors are ligand-gated ion channels that are highly expressed in the medial habenula and interpeduncular nucleus, brain regions that constitute the habenulo-interpeduncular pathway.[10][11] This pathway plays a crucial role in modulating the mesolimbic dopamine system, which is central to the rewarding effects of drugs of abuse.[1] By blocking α3β4 nAChRs, 18-MC is thought to attenuate the reinforcing properties of addictive substances.[1]

Receptor Binding Affinity

18-MC exhibits a higher affinity for the α3β4 nAChR compared to other nicotinic receptor subtypes and other neurotransmitter receptors.[10][12] This selectivity contributes to its favorable safety profile compared to the less selective ibogaine.[2][10]

Table 2: Receptor Binding Affinities (Ki) of (+)-18-Methoxycoronaridine [6][10]

| Receptor Target | Ligand | Tissue/System | Ki (µM) |

| Nicotinic Acetylcholine Receptor (α3β4) | [³H]Epibatidine | HEK cells expressing human α3β4 nAChRs | ~0.75 |

| Mu (µ) Opioid Receptor | [³H]DAMGO | Rat brain membranes | Modest affinity |

| Kappa (κ) Opioid Receptor | [³H]U69,593 | Rat brain membranes | Modest affinity |

| Delta (δ) Opioid Receptor | [³H]DPDPE | Rat brain membranes | Low affinity |

| NMDA Receptor | [³H]MK-801 | Rat cortical membranes | Significantly reduced affinity compared to ibogaine |

| Sigma-2 (σ₂) Receptor | [³H]DTG | Rat liver membranes | Significantly reduced affinity compared to ibogaine |

Functional Activity

The antagonist activity of 18-MC at the α3β4 nAChR has been confirmed using electrophysiological techniques.

Table 3: Functional Activity (IC50) of (+)-18-Methoxycoronaridine [3]

| Assay Type | Receptor/Channel | System | Value (µM) | Parameter |

| Whole-cell patch clamp | α3β4 Nicotinic Acetylcholine Receptor | HEK cells expressing human α3β4 nAChRs | 0.75 | IC50 |

Preclinical Efficacy

The anti-addictive potential of 18-MC has been extensively evaluated in animal models of addiction, primarily through drug self-administration paradigms.

Reduction in Drug Self-Administration

Preclinical studies have consistently shown that 18-MC dose-dependently reduces the self-administration of various drugs of abuse in rats.

Table 4: Effects of (+)-18-MC on Drug Self-Administration in Rats [6][8][13]

| Substance | Dosage | Effect on Self-Administration |

| Morphine | 40 mg/kg, i.p. | Significant decrease |

| Cocaine | 40 mg/kg, i.p. | Significant decrease |

| Methamphetamine | 1-40 mg/kg, i.p. | Dose-dependent decrease |

| Nicotine | 1-40 mg/kg, i.p. | Dose-dependent decrease |

| Alcohol | 10, 20, 40 mg/kg, p.o. | Dose-dependent decrease |

Experimental Protocol: Intravenous Nicotine Self-Administration

This protocol describes a typical intravenous self-administration study to evaluate the effects of 18-MC on nicotine-taking behavior in rats.

-

Animal Model: Adult male Wistar or Sprague-Dawley rats are used.

-

Surgical Preparation: Rats are surgically implanted with an intravenous catheter in the jugular vein.

-

Operant Conditioning: Rats are trained in operant conditioning chambers where pressing an "active" lever results in an intravenous infusion of nicotine. Pressing an "inactive" lever has no consequence.

-

Drug Administration: Once a stable baseline of nicotine self-administration is established, rats are pre-treated with various doses of (+)-18-Methoxycoronaridine or a vehicle before the self-administration sessions.

-

Data Collection: The number of nicotine infusions earned (active lever presses) and the number of inactive lever presses are recorded.

-

Data Analysis: The effect of 18-MC on nicotine self-administration is determined by comparing the number of infusions earned after drug treatment to the baseline levels.

Caption: Preclinical experimental workflow for efficacy testing.

Signaling Pathways

The antagonism of α3β4 nAChRs by 18-MC in the habenulo-interpeduncular pathway is believed to indirectly modulate the mesolimbic dopamine system. Activation of nAChRs, which are ligand-gated ion channels, typically leads to an influx of cations, including Na⁺ and Ca²⁺, resulting in membrane depolarization.[14] The influx of Ca²⁺ can trigger various downstream signaling cascades. By blocking this initial step, 18-MC prevents the subsequent signaling events that contribute to the reinforcing effects of addictive drugs.

Caption: Proposed signaling pathway of 18-MC action.

Conclusion

(+)-18-Methoxycoronaridine represents a significant advancement in the development of pharmacotherapies for substance use disorders. Its selective antagonism of α3β4 nicotinic acetylcholine receptors provides a targeted mechanism of action that effectively reduces drug-seeking and drug-taking behavior in preclinical models.[1][10] Crucially, it achieves this while avoiding the adverse psychoactive and cardiotoxic effects associated with its parent compound, ibogaine.[2] The comprehensive data on its synthesis, characterization, and preclinical efficacy strongly support its continued development as a novel treatment for a wide range of addictions. Further research will be crucial to fully elucidate its clinical potential in human populations.

References

- 1. preprints.org [preprints.org]

- 2. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. designer-drug.com [designer-drug.com]

- 8. Acute oral 18-methoxycoronaridine (18-MC) decreases both alcohol intake and IV nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of 18-methoxycoronaridine congeners. Potential antiaddiction agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. α3β4∗ Nicotinic Acetylcholine Receptors Strongly Modulate the Excitability of VIP Neurons in the Mouse Inferior Colliculus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 18-Methoxycoronaridine - Wikipedia [en.wikipedia.org]

- 13. 18-MC reduces methamphetamine and nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

Zolunicant: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zolunicant (also known as 18-methoxycoronaridine or 18-MC) is a synthetic derivative of the psychoactive alkaloid ibogaine. Developed as a potential treatment for substance use disorders, this compound has been engineered to retain the anti-addictive properties of ibogaine while minimizing its hallucinogenic and cardiotoxic side effects. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacokinetics (PK) and pharmacodynamics (PD), drawing from available preclinical and clinical data.

Pharmacodynamics: How this compound Interacts with the Body

This compound's primary mechanism of action is as an antagonist of the α3β4 nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in the brain's reward pathways, and their modulation is believed to reduce the reinforcing effects of addictive substances. Unlike its parent compound, ibogaine, this compound exhibits a more selective receptor binding profile.

Receptor Binding and Functional Activity

In vitro studies have quantified this compound's interaction with its primary target and other receptors.

| Parameter | Value | Receptor/System | Description |

| IC50 | 750 nM | α3β4 nAChRs | Concentration causing 50% inhibition of receptor function. |

| Kd | 230 nM | Torpedo AChR Ion Channel | Dissociation constant, indicating binding affinity. |

| EC50 | 300 nM | AChR Desensitization | Concentration causing 50% of the maximal effect on receptor desensitization. |

Signaling Pathway of this compound

This compound's antagonism of α3β4 nAChRs in key brain regions, such as the medial habenula and interpeduncular nucleus, is thought to modulate downstream dopamine release in the mesolimbic pathway, a critical circuit in addiction.

Pharmacokinetics: The Journey of this compound Through the Body

The pharmacokinetic profile of this compound, encompassing its absorption, distribution, metabolism, and excretion (ADME), has been investigated in both preclinical and clinical settings.

Metabolism

In vitro studies using human liver microsomes have demonstrated that this compound is primarily metabolized via O-demethylation to its major metabolite, 18-hydroxycoronaridine (18-HC). This process is predominantly catalyzed by the polymorphic enzyme Cytochrome P450 2C19 (CYP2C19).

| Parameter | Value Range | System | Description |

| Km | 2.81 - 7.9 µM | Human Liver Microsomes | Michaelis-Menten constant, indicating the substrate concentration at half-maximal reaction velocity. |

| Vmax | 0.045 - 0.29 nmol/mg/min | Human Liver Microsomes | Maximum reaction velocity. |

| Km | 1.34 µM | cDNA-expressing Microsomes (CYP2C19) | Michaelis-Menten constant in a specific enzyme system. |

| Vmax | 0.21 nmol/mg/min | cDNA-expressing Microsomes (CYP2C19) | Maximum reaction velocity in a specific enzyme system. |

Clinical Pharmacokinetics

A Phase 1 clinical trial (NCT04292197) was conducted to assess the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers. The study included single ascending dose (SAD) and multiple ascending dose (MAD) cohorts. While the trial has been completed, detailed quantitative pharmacokinetic data (Cmax, Tmax, AUC, half-life) have not yet been made publicly available.

| Study Arm | Dosing Regimen |

| Single Ascending Dose (SAD) | 4 mg, 8 mg, 12 mg, and 16 mg administered twice in one day. Another description mentions single doses between 4 and 325 mg twice per day. |

| Multiple Ascending Dose (MAD) | Doses between 2 and 90 mg administered twice daily for up to 7 consecutive days. |

Experimental Protocols

In Vitro Metabolism Assay

The in vitro metabolism of this compound was characterized using the following protocol:

-

System: Pooled human liver microsomes and cDNA-expressed CYP2C19.

-

Substrate: this compound (18-MC).

-

Incubation: this compound was incubated with the microsomal preparations in the presence of an NADPH-regenerating system to initiate the metabolic reaction.

-

Analysis: The formation of the metabolite, 18-hydroxycoronaridine, was monitored over time using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

-

Kinetics: Michaelis-Menten kinetics were determined by varying the concentration of this compound and measuring the initial rate of metabolite formation.

Preclinical Self-Administration Studies

The anti-addictive potential of this compound was evaluated in rodent models of drug self-administration.

-

Animals: Male Wistar rats were used.

-

Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive) and an intravenous infusion system.

-

Procedure:

-

Acquisition: Rats were trained to self-administer a drug of abuse (e.g., morphine, cocaine) by pressing the active lever, which triggered an intravenous infusion of the drug.

-

Treatment: Once a stable baseline of self-administration was established, rats were pre-treated with various doses of this compound (e.g., 1-40 mg/kg, intraperitoneally) or vehicle.

-

Testing: The effect of this compound on drug self-administration was assessed by measuring the number of active lever presses and infusions received during subsequent test sessions.

-

Phase 1 Clinical Trial (NCT04292197)

This study was a randomized, double-blind, placebo-controlled trial in healthy volunteers.

-

Participants: Healthy, non-smoking male and female volunteers.

-

Design:

-

Part 1 (SAD): Participants received single ascending doses of this compound HCl or placebo.

-

Part 2 (MAD): Participants received multiple ascending doses of this compound HCl or placebo for 7 consecutive days.

-

-

Assessments:

-

Safety and Tolerability: Monitored through adverse event reporting, vital signs, ECGs, and clinical laboratory tests.

-

Pharmacokinetics: Blood and urine samples were collected at various time points to determine pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life.

-

Conclusion

This compound is a promising therapeutic candidate for the treatment of substance use disorders with a well-defined pharmacodynamic profile centered on its antagonism of α3β4 nicotinic acetylcholine receptors. Its metabolism is primarily mediated by CYP2C19. While the Phase 1 clinical trial has been completed, the public dissemination of the quantitative pharmacokinetic data will be a crucial next step in fully understanding its clinical potential and informing the design of future efficacy studies. The detailed experimental protocols provided herein offer a basis for the continued investigation of this novel compound.

Zolunicant's Interaction with Nicotinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zolunicant, also known as (+)-18-Methoxycoronaridine (18-MC), is a synthetic analog of the psychoactive alkaloid ibogaine. It has garnered significant scientific interest for its potential as a therapeutic agent for substance use disorders. Unlike its parent compound, this compound is reported to lack hallucinogenic and cardiotoxic effects, positioning it as a potentially safer alternative for addiction therapy.[1] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its effects on nicotinic acetylcholine receptors (nAChRs).

Nicotinic acetylcholine receptors are a family of ligand-gated ion channels that are crucial for fast synaptic transmission in the central and peripheral nervous systems.[2] They are implicated in a variety of physiological processes, including reward, cognition, and mood. The diverse assembly of different nAChR subunits results in a wide range of receptor subtypes with distinct pharmacological properties.

The primary mechanism underlying the anti-addictive properties of this compound is believed to be its antagonism of the α3β4 subtype of nAChRs.[2][3] These receptors are prominently localized in the medial habenula (MHb) and the interpeduncular nucleus (IPN), key brain regions involved in the modulation of the mesolimbic dopamine system, a critical pathway in the neurobiology of addiction.[3][4][5] By blocking these receptors, this compound can modulate dopamine release, thereby reducing the reinforcing effects of drugs of abuse.[3]

This guide will delve into the quantitative pharmacology of this compound's interaction with various nAChR subtypes, detail the experimental protocols used to elucidate these effects, and provide visual representations of the key signaling pathways and experimental workflows.

Data Presentation: Quantitative Pharmacology of this compound

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of this compound at various nicotinic acetylcholine receptor subtypes and other relevant receptors to highlight its selectivity profile.

Table 1: Binding Affinity of this compound at Nicotinic Acetylcholine Receptors

| Receptor Subtype | Ligand | Tissue/System | Ki (µM) | Reference |

| α3β4 | [³H]Epibatidine | HEK cells expressing human α3β4 nAChRs | ~0.75 | [2] |

| Torpedo (muscle-type) | [³H]18-MC | Torpedo marmorata native membranes | 0.23 (Kd) | [1] |

| α4β2 | Not specified | Not specified | No affinity | [1] |

Table 2: Functional Potency of this compound at Nicotinic Acetylcholine Receptors

| Receptor Subtype | Assay | Species/System | IC50 (µM) | Reference |

| α3β4 | Whole-cell patch clamp | HEK293 cells | 0.90 | [6] |

| Muscle-type (hα1β1γδ) | (±)-epibatidine-induced Ca²⁺ influx | TE671 cells | 6.8 ± 0.8 | [1] |

| α9α10 | Not specified | Not specified | Higher potency than α3β4 | [1] |

Table 3: Selectivity Profile - Binding Affinities (Ki) of this compound at Other Receptors

| Receptor Family | Receptor Subtype | Ki Value (µM) | Reference |

| Opioid | µ-opioid | Modest affinity | [2] |

| Opioid | κ-opioid | Modest affinity | [2] |

| NMDA | Not specified | Significantly reduced affinity compared to ibogaine | [2] |

| Sigma | σ₂ | Significantly reduced affinity compared to ibogaine | [2] |

Note: While several sources state that this compound has low or no affinity for many opioid, serotonin, and dopamine receptor subtypes, specific Ki values are not consistently reported in the reviewed literature. The table reflects the available information.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with nicotinic acetylcholine receptors.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

-

Membrane Preparation:

-

HEK293 cells stably expressing the human α3β4 nAChR subtype are cultured and harvested.

-

The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Protein concentration is determined using a standard method like the BCA assay.

-

-

Competitive Binding:

-

The assay is typically performed in a 96-well plate format.

-

A fixed concentration of a radiolabeled ligand that binds to the α3β4 nAChR (e.g., [³H]epibatidine) is incubated with the membrane preparation.

-

Varying concentrations of unlabeled this compound are added to compete for binding with the radioligand.

-

The mixture is incubated to allow binding to reach equilibrium.

-

-

Separation and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using liquid scintillation counting.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of a known ligand for the receptor.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is used to measure the functional effects of a compound on ion channels, such as nAChRs, expressed in Xenopus oocytes. It allows for the determination of whether a compound is an agonist, antagonist, or modulator of receptor function.

-

Oocyte Preparation and cRNA Injection:

-

Oocytes are surgically removed from a female Xenopus laevis frog.

-

The oocytes are defolliculated (removal of the surrounding follicular cell layer).

-

Complementary RNA (cRNA) encoding the subunits of the desired nAChR subtype (e.g., α3 and β4) is injected into the oocytes.

-

The injected oocytes are incubated for 2-7 days to allow for receptor expression on the cell membrane.

-

-

Electrophysiological Recording:

-

An oocyte expressing the nAChRs is placed in a recording chamber and perfused with a recording solution (e.g., Ringer's solution).

-

Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

-

The membrane potential of the oocyte is clamped at a holding potential (e.g., -70 mV).

-

The nAChR agonist, acetylcholine (ACh), is applied to the oocyte to elicit an inward current, which is recorded by the amplifier.

-

-

Antagonist Application and Data Analysis:

-

To test for antagonism, the oocyte is pre-incubated with varying concentrations of this compound before the application of ACh.

-

The reduction in the ACh-evoked current in the presence of this compound is measured.

-

The IC50 value, the concentration of this compound that causes a 50% inhibition of the ACh-induced current, is determined by plotting the percent inhibition against the logarithm of the this compound concentration.

-

Calcium Imaging Assay

This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to nAChR activation and is another method to assess the functional effects of a compound.

-

Cell Preparation and Dye Loading:

-

Cells expressing the nAChR of interest (e.g., TE671 cells endogenously expressing the muscle-type nAChR) are plated on glass coverslips.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a solution containing the dye.

-

After loading, the cells are washed to remove excess dye.

-

-

Fluorescence Measurement:

-

The coverslip with the loaded cells is placed on the stage of a fluorescence microscope equipped with a camera.

-

A baseline fluorescence measurement is taken.

-

An agonist (e.g., epibatidine) is applied to the cells to activate the nAChRs, leading to an influx of calcium and an increase in fluorescence.

-

-

Antagonist Application and Data Analysis:

-

To determine the inhibitory effect of this compound, cells are pre-incubated with various concentrations of the compound before the addition of the agonist.

-

The change in fluorescence in the presence of this compound is recorded.

-

The IC50 value is calculated as the concentration of this compound that produces a 50% reduction in the agonist-induced fluorescence increase.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the mechanism of action and experimental evaluation of this compound.

Caption: this compound's mechanism of action on the mesolimbic dopamine system.

Caption: Workflow for a radioligand binding assay.

Caption: Workflow for a two-electrode voltage clamp experiment.

Conclusion

This compound (18-MC) demonstrates a promising pharmacological profile as a potential therapeutic for substance use disorders. Its primary mechanism of action involves the antagonism of α3β4 nicotinic acetylcholine receptors, which are strategically located in brain circuits that modulate reward and reinforcement. The quantitative data indicate a degree of selectivity for this nAChR subtype. The detailed experimental protocols provided herein serve as a guide for the continued investigation and characterization of this compound and other novel compounds targeting the nicotinic cholinergic system. The visualization of its proposed signaling pathway and the workflows of key assays offer a clear framework for understanding its mechanism and evaluation. Further research, utilizing these and other advanced methodologies, will be crucial in fully elucidating the therapeutic potential of this compound and its derivatives in the treatment of addiction.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 18-MC acts in the medial habenula and interpeduncular nucleus to attenuate dopamine sensitization to morphine in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ph04.tci-thaijo.org [ph04.tci-thaijo.org]

- 6. nAChR | DC Chemicals [dcchemicals.com]

Preclinical Development of Kappa-Opioid Receptor Antagonists for Opioid Addiction: A Technical Overview

Introduction

While a specific compound denoted as "Zolunicant" is not prominently featured in the current preclinical literature, the broader class of kappa-opioid receptor (KOR) antagonists represents a frontier in the development of novel therapeutics for opioid use disorder (OUD). This technical guide synthesizes the available preclinical data for promising KOR antagonists, providing an in-depth overview for researchers, scientists, and drug development professionals. The activation of the KOR by its endogenous ligand, dynorphin, is implicated in the negative affective states and dysphoria associated with opioid withdrawal, which are major drivers of relapse.[1][2] KOR antagonists aim to block this pathway, thereby mitigating the aversive aspects of opioid dependence and reducing the motivation to seek and use opioids.[3][4] This document details the preclinical evaluation of several KOR antagonists, serving as a representative guide to the methodologies and data in this therapeutic area.

Quantitative Preclinical Data for Representative KOR Antagonists

The following tables summarize key in vitro and in vivo preclinical data for several KOR antagonists that have been investigated for the treatment of addiction and mood disorders.

Table 1: In Vitro Receptor Binding and Functional Activity

| Compound | Receptor Target | Binding Affinity (Ki, nM) | Functional Assay (IC50 or Kb, nM) | Selectivity (vs. MOR) | Reference |

| Navacaprant | KOR | High | Potent Antagonist | ~300-fold | [5] |

| Aticaprant | KOR | High | Potent Antagonist | ~30-fold | [5] |

| LY2456302 | KOR | Potent | Potent Antagonist | >30-fold | [4] |

| Compound A | KOR | Not specified | Antagonist profile in [35S]GTPγS assay | Not specified | [6] |

MOR: Mu-opioid receptor

Table 2: In Vivo Efficacy in Animal Models of Addiction

| Compound | Animal Model | Species | Key Finding | Reference |

| LY2456302 | Ethanol Self-Administration | Alcohol-preferring (P) rats | Reduced ethanol self-administration without significant tolerance over 4 days. | [4] |

| (+)-18-Methoxycoronari dine (18-MC) | Morphine Self-Administration | Rats | Dose-dependently decreased morphine self-administration. | [7][8] |

| (+)-18-Methoxycoronari dine (18-MC) | Nicotine Self-Administration | Rats | Potently decreased nicotine self-administration. | [8][9] |

| KOR Antagonists (General) | Conditioned Place Preference (CPP) | Rodents | Attenuate the rewarding effects of opioids. | [10][11] |

| (+)-18-Methoxycoronari dine (18-MC) | Opioid Withdrawal | Rats | Attenuated multiple signs of morphine withdrawal. | [12] |

Table 3: Preclinical Pharmacokinetic Parameters

| Compound | Species | Route of Administration | Key Pharmacokinetic Feature | Reference |

| LY2456302 | Not specified | Oral | Orally bioavailable with favorable properties for clinical development. | [4] |

| Prototypical KOR Antagonists (nor-BNI, 5'-GNTI, JDTic) | Not specified | Systemic | Exceptionally long duration of action (multi-week blockade). | [6] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the protocols for key experiments in the evaluation of KOR antagonists for opioid addiction.

In Vitro Assays

1. Radioligand Binding Assays:

-

Objective: To determine the binding affinity of the test compound for the kappa-opioid receptor.

-

Methodology:

-

Cell membranes are prepared from cells stably expressing the human KOR (e.g., CHO-hKOR cells).[6]

-

Membranes are incubated with a radiolabeled ligand specific for the KOR (e.g., [³H]-U69,593).

-

Increasing concentrations of the test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.

-

After incubation, the bound and free radioligand are separated by rapid filtration.

-

The amount of bound radioactivity is measured using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value.

-

2. [³⁵S]GTPγS Functional Assay:

-

Objective: To determine the functional activity of the test compound at the KOR (i.e., agonist, antagonist, or inverse agonist).

-

Methodology:

-

Membranes from CHO-hKOR cells are incubated with GDP, the radiolabeled non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the test compound.[6]

-

Agonist binding to the G-protein coupled KOR facilitates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

To test for antagonist activity, the assay is performed in the presence of a known KOR agonist (e.g., U69,593). A rightward shift in the concentration-response curve of the agonist indicates competitive antagonism.[6]

-

The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

In Vivo Models of Opioid Addiction

1. Intravenous Self-Administration:

-

Objective: To assess the reinforcing effects of an opioid and the ability of a KOR antagonist to reduce opioid-taking behavior.[8][13]

-

Methodology:

-

Animals (typically rats or mice) are surgically implanted with an intravenous catheter.[9]

-

Animals are placed in an operant conditioning chamber equipped with two levers.

-

Pressing the "active" lever results in an intravenous infusion of an opioid (e.g., morphine, fentanyl), while pressing the "inactive" lever has no consequence.

-

Animals first learn to self-administer the opioid in daily sessions.

-

Once a stable baseline of responding is established, the effect of the KOR antagonist (administered systemically, e.g., intraperitoneally or orally) on the number of self-administered infusions is evaluated.[8]

-

2. Conditioned Place Preference (CPP):

-

Objective: To evaluate the rewarding or aversive properties of a drug by measuring the animal's preference for an environment previously paired with the drug.[10][11]

-

Methodology:

-

Pre-conditioning (Baseline): The animal is allowed to freely explore a two-compartment apparatus with distinct visual and tactile cues, and the time spent in each compartment is recorded.[10]

-

Conditioning: Over several days, the animal receives an injection of the opioid (e.g., morphine) and is confined to one compartment. On alternate days, the animal receives a vehicle injection and is confined to the other compartment.[14]

-

Post-conditioning (Test): The animal is placed back in the apparatus in a drug-free state, and the time spent in each compartment is measured. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference.

-

To test the effect of a KOR antagonist, it can be administered before the opioid during the conditioning phase to assess its ability to block the acquisition of CPP, or before the test phase to evaluate its effect on the expression of CPP.[14]

-

3. Assessment of Opioid Withdrawal:

-

Objective: To measure the severity of withdrawal symptoms following the cessation of chronic opioid administration and to evaluate the ability of a KOR antagonist to alleviate these symptoms.[1][12]

-

Methodology:

-

Animals are made dependent on an opioid through repeated injections or implantation of a slow-release pellet.

-

Withdrawal is precipitated by administering an opioid antagonist like naloxone or by abrupt cessation of the opioid.[1]

-

Somatic signs of withdrawal are observed and scored. These can include behaviors like jumping, wet dog shakes, teeth chattering, and ptosis.[12]

-

The KOR antagonist is administered prior to the precipitation of withdrawal, and its effect on the withdrawal score is determined.

-

4. In Vivo Microdialysis:

-

Objective: To measure the levels of neurotransmitters, particularly dopamine, in specific brain regions implicated in reward, such as the nucleus accumbens.[15][16]

-

Methodology:

-

A microdialysis probe is surgically implanted into the nucleus accumbens of a freely moving animal.

-

A physiological solution (artificial cerebrospinal fluid) is slowly perfused through the probe.

-

Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe into the perfusate.

-

The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) to quantify the concentration of dopamine and its metabolites.[16]

-

This technique can be used to determine the effect of a KOR antagonist on basal dopamine levels or on opioid-induced dopamine release.[17][18]

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the preclinical evaluation of KOR antagonists.

Caption: KOR Signaling Pathway and Antagonist Mechanism of Action.

Caption: Preclinical Evaluation Workflow for a KOR Antagonist.

References

- 1. Opioid withdrawal: role in addiction and neural mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Neurobiology of Opioid Dependence: Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective kappa-opioid antagonism ameliorates anhedonic behavior: evidence from the Fast-fail Trial in Mood and Anxiety Spectrum Disorders (FAST-MAS) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LY2456302 is a novel, potent, orally-bioavailable small molecule kappa-selective antagonist with activity in animal models predictive of efficacy in mood and addictive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical and clinical efficacy of kappa opioid receptor antagonists for depression: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. 18-MC reduces methamphetamine and nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acute oral 18-methoxycoronaridine (18-MC) decreases both alcohol intake and IV nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]

- 11. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Oral Nicotine Self-Administration in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scholars.uky.edu [scholars.uky.edu]

- 15. Pharmacological effects of nicotine salts on dopamine release in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Nicotine infused into the nucleus accumbens increases synaptic dopamine as measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 18-Methoxycoronaridine (18-MC) and ibogaine: comparison of antiaddictive efficacy, toxicity, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

An In-depth Technical Guide on the In Vivo Effects of Zolunicant on Dopamine Release

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of Zolunicant (also known as 18-methoxycoronaridine or 18-MC) on dopamine release, with a focus on its actions within the mesolimbic pathway. This document synthesizes preclinical data, details the experimental methodologies used to obtain these findings, and presents visual representations of the underlying neurobiological mechanisms.

Introduction

This compound is a synthetic analog of the psychoactive alkaloid ibogaine. It has garnered significant interest as a potential therapeutic agent for substance use disorders due to its ability to reduce drug-seeking behavior in animal models. A key mechanism underlying its anti-addictive properties is the modulation of the mesolimbic dopamine system, a critical neural circuit in reward and addiction. The nucleus accumbens (NAc), a central component of this system, is a primary target for the reinforcing effects of many drugs of abuse, which typically elevate extracellular dopamine levels in this region. This compound has been shown to counteract these effects, primarily through its action as a selective antagonist of α3β4 nicotinic acetylcholine receptors (nAChRs). Unlike its parent compound, ibogaine, this compound has a more favorable safety profile, lacking hallucinogenic and cardiotoxic effects.[1]

Quantitative Data on Dopamine Release

The following tables summarize the quantitative findings from key preclinical studies investigating the effects of this compound on dopamine release in the nucleus accumbens of rats. These studies primarily utilized in vivo microdialysis to measure extracellular dopamine concentrations.

Table 1: Effect of this compound on Basal Dopamine Levels in the Nucleus Accumbens

| Treatment | Dose | Effect on Basal Dopamine Levels | Reference |

| This compound (18-MC) | 40 mg/kg, i.p. | Decreased extracellular dopamine levels | Glick et al., 1996 |

Table 2: Effect of this compound on Drug-Induced Dopamine Release in the Nucleus Accumbens

| Pre-treatment | Challenge Drug | Effect on Dopamine Release | Reference |

| This compound (18-MC) (40 mg/kg, i.p.) | Nicotine | Significantly attenuated nicotine-induced dopamine release | Maisonneuve et al., 1998 |

| This compound (18-MC) (10 µg, intra-IPN or intra-MHb) | Morphine (repeated administration) | Blocked the sensitized dopamine response | Taraschenko et al., 2007[2] |

Experimental Protocols

The in vivo effects of this compound on dopamine release are primarily investigated using in vivo microdialysis in rodents. The following is a detailed methodology for a typical experiment.

1. Stereotaxic Surgery and Guide Cannula Implantation

-

Objective: To surgically implant a guide cannula directed at the nucleus accumbens, allowing for the subsequent insertion of a microdialysis probe.

-

Animals: Male Sprague-Dawley rats are typically used.

-

Anesthesia: Animals are anesthetized with a suitable anesthetic agent (e.g., a ketamine/xylazine cocktail or isoflurane).

-

Procedure:

-

The anesthetized rat is placed in a stereotaxic apparatus.

-

The scalp is incised to expose the skull.

-

Bregma and lambda are identified, and the skull is leveled.

-

A small burr hole is drilled over the target coordinates for the nucleus accumbens (coordinates are determined from a rat brain atlas, e.g., Paxinos and Watson).

-

A guide cannula is lowered through the burr hole to the desired depth.

-

The cannula is secured to the skull with dental cement and anchor screws.

-

A dummy cannula is inserted into the guide cannula to maintain patency.

-

The animal is allowed to recover from surgery for a specified period (e.g., 5-7 days).

-

2. In Vivo Microdialysis

-

Objective: To measure extracellular dopamine concentrations in the nucleus accumbens of awake, freely moving rats.

-

Apparatus: A microdialysis pump, a fraction collector, and a high-performance liquid chromatography (HPLC) system with electrochemical detection.

-

Procedure:

-

On the day of the experiment, the dummy cannula is removed, and a microdialysis probe is inserted through the guide cannula into the nucleus accumbens.

-

The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

-

The system is allowed to equilibrate for a baseline period (e.g., 1-2 hours).

-

Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.

-

Following the baseline collection, this compound or vehicle is administered (e.g., intraperitoneally).

-

In studies of drug-induced dopamine release, a challenge drug (e.g., nicotine or morphine) is administered after the this compound pre-treatment.

-

Dialysate collection continues for a specified period post-drug administration.

-

3. Neurochemical Analysis

-

Objective: To quantify the concentration of dopamine in the collected dialysate samples.

-

Method: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

-

Procedure:

-

An aliquot of each dialysate sample is injected into the HPLC system.

-

The components of the sample are separated on a reverse-phase column.

-

Dopamine is detected and quantified by an electrochemical detector.

-

The concentration of dopamine in each sample is calculated by comparing the peak height or area to that of known standards.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound and the experimental workflow for in vivo microdialysis.

Caption: Proposed signaling pathway of this compound.

Caption: Experimental workflow for in vivo microdialysis.

References

- 1. Eating and drinking cause increased dopamine release in the nucleus accumbens and ventral tegmental area in the rat: measurement by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 18-MC acts in the medial habenula and interpeduncular nucleus to attenuate dopamine sensitization to morphine in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and development of 18-Methoxycoronaridine

An In-depth Technical Guide on the Discovery and Development of 18-Methoxycoronaridine (18-MC)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

18-Methoxycoronaridine (18-MC), also known as zolunicant, is a synthetic derivative of the psychoactive alkaloid ibogaine.[1][2] It was developed in 1996 by researchers Stanley D. Glick and Martin E. Kuehne and their respective teams to retain the anti-addictive properties of ibogaine while eliminating its hallucinogenic, cardiotoxic, and other adverse effects.[1][2][3] Preclinical studies have consistently demonstrated 18-MC's efficacy in reducing the self-administration of a wide range of substances of abuse, including opioids, stimulants, nicotine, and alcohol.[4][5] Its primary mechanism of action is the selective antagonism of α3β4 nicotinic acetylcholine receptors (nAChRs), which modulates the brain's reward pathways.[4][6][7] Having a favorable safety profile and promising preclinical data, 18-MC has progressed into clinical trials, positioning it as a significant candidate for the treatment of substance use disorders.[7][8]

Introduction: The Quest for Safer Anti-Addiction Therapeutics

Substance use disorders (SUDs) pose a formidable global health challenge, necessitating the development of novel pharmacotherapies with improved efficacy and safety. The naturally occurring alkaloid ibogaine has shown promise in treating addiction but is hampered by significant safety concerns, including hallucinogenic effects, tremors, and cardiotoxicity.[4][9] This created a clear rationale for developing a safer analog that could separate the anti-addictive efficacy from these hazardous side effects. 18-Methoxycoronaridine (18-MC) was engineered specifically to meet this need, emerging from a program designed to create structural variants of iboga alkaloids with a better therapeutic index.[5][10]

Discovery and Development Rationale

18-MC was invented in 1996 through a collaboration between the research team of pharmacologist Stanley D. Glick at Albany Medical College and the chemists Upul K. Bandarage and Martin E. Kuehne at the University of Vermont.[2] The development was spurred by findings that other ibogaine analogs, like coronaridine, possessed anti-addictive properties.[3][10] The goal was to create a congener that would not cause tremors or Purkinje cell damage, side effects observed with high doses of ibogaine.[4][5] 18-MC was identified as the most promising compound, demonstrating efficacy in reducing self-administration of morphine, cocaine, methamphetamine, nicotine, and alcohol in rat models, without affecting the intake of non-drug reinforcers like water.[4][5][11]

Synthesis of (+)-18-Methoxycoronaridine

The therapeutically active enantiomer, (+)-18-methoxycoronaridine, is produced via a chemical resolution process. This method involves reacting the racemic free base with a chiral resolving agent, such as (S)-(+)-camphorsulfonyl chloride, to form diastereomeric sulfonamides. These diastereomers can then be separated using chromatography. The final step involves the removal of the chiral auxiliary to yield the enantiomerically pure (+)-18-MC.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. 18-Methoxycoronaridine - Wikipedia [en.wikipedia.org]

- 3. Ibogaine - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. 18-Methoxycoronaridine (18-MC) and ibogaine: comparison of antiaddictive efficacy, toxicity, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. mindmed.co [mindmed.co]

- 9. benchchem.com [benchchem.com]

- 10. designer-drug.com [designer-drug.com]

- 11. pubs.acs.org [pubs.acs.org]

Zolunicant: A Technical Guide on its Potential as an Anti-Addictive Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zolunicant (also known as 18-methoxycoronaridine or 18-MC) is a synthetic analog of the naturally occurring psychoactive compound ibogaine. Developed as a potential treatment for substance use disorders, this compound has demonstrated promising anti-addictive properties in preclinical studies by effectively reducing the self-administration of various drugs of abuse, including opioids, stimulants, nicotine, and alcohol. Its primary mechanism of action is the antagonism of the α3β4 subtype of nicotinic acetylcholine receptors (nAChRs), which are critically involved in the brain's reward pathways. Unlike its parent compound, ibogaine, this compound exhibits a more favorable safety profile, lacking the hallucinogenic and cardiotoxic effects associated with ibogaine. This technical guide provides a comprehensive overview of the pharmacology, preclinical efficacy, and clinical development of this compound as a potential anti-addictive agent.

Core Pharmacological Profile

This compound's primary pharmacological effect is mediated through its interaction with nicotinic acetylcholine receptors.

Mechanism of Action

The principal mechanism of action of this compound is the antagonism of the α3β4 subtype of nicotinic acetylcholine receptors (nAChRs). These receptors are densely located in the medial habenula and the interpeduncular nucleus, key brain regions that regulate the dopamine system. By blocking these receptors, this compound is thought to modulate the dopaminergic pathways associated with reward and addiction.

Receptor Binding Affinities

Quantitative data on the binding affinities of this compound for various neurotransmitter receptors and ion channels are summarized below.

| Receptor/Transporter | Ligand | Tissue/System | Ki (µM) |

| Nicotinic Acetylcholine Receptor (α3β4) | [³H]Epibatidine | HEK cells expressing human α3β4 nAChRs | ~0.75 |

| Mu (µ) Opioid Receptor | [³H]DAMGO | Rat brain membranes | Modest affinity |

| Kappa (κ) Opioid Receptor | [³H]U69,593 | Rat brain membranes | Modest affinity |

| NMDA Receptor | [³H]MK-801 | Rat cortical membranes | Significantly reduced affinity compared to ibogaine |

| Sigma-2 (σ₂) Receptor | [³H]DTG | Rat liver membranes | Significantly reduced affinity compared to ibogaine |

Functional Activity

The functional activity of this compound at the α3β4 nAChR has been characterized through electrophysiological studies.

| Assay Type | Receptor/Channel | System | Value (µM) | Parameter |

| Electrophysiology | α3β4 nAChR | HEK-293 cells | 0.75 | IC50 |

Pharmacokinetics and Metabolism

In vitro studies using human liver microsomes have shown that this compound is primarily metabolized via O-demethylation to its major metabolite, 18-hydroxycoronaridine (18-HC). This metabolic process is predominantly catalyzed by the polymorphic enzyme CYP2C19.

Preclinical Efficacy in Animal Models of Addiction

This compound has been evaluated in a variety of preclinical models of addiction, consistently demonstrating a reduction in drug self-administration.

Opioid Self-Administration

In studies with rats trained to self-administer morphine, a 40 mg/kg intraperitoneal (i.p.) dose of this compound significantly decreased morphine intake. These effects were observed to last for up to two weeks in some animals.[1]

Cocaine Self-Administration

Similar to its effects on opioids, a 40 mg/kg i.p. dose of this compound also significantly reduced cocaine self-administration in rats.[2] Furthermore, this compound has been shown to block context-induced reinstatement of cocaine-seeking behavior, suggesting a potential role in preventing relapse.[2][3][4]

Nicotine Self-Administration

This compound has demonstrated potent effects in reducing nicotine self-administration. In rats trained to self-administer nicotine intravenously, oral gavage doses of 10, 20, and 40 mg/kg of this compound resulted in a dose-dependent decrease in nicotine intake.[5][6] The 40 mg/kg dose produced a significant reduction in nicotine self-administration.[5][6] Notably, this compound was found to be most potent in decreasing nicotine self-administration compared to other drugs of abuse.[7][8]

Alcohol Self-Administration

In alcohol-preferring (P) rats with free access to water and a 10% alcohol solution, oral administration of this compound at doses of 10, 20, and 40 mg/kg dose-dependently reduced alcohol intake in both male and female rats.[5][6] All tested doses caused significant reductions in alcohol self-administration.[5][6]

Methamphetamine Self-Administration

Intraperitoneal administration of this compound (1-40 mg/kg) dose-dependently decreased the intravenous self-administration of methamphetamine in rats.[7][8]

Clinical Development

This compound, under the developmental code MM-110, has progressed to clinical trials in humans.

Phase 1 Clinical Trial

A Phase 1, single and multiple ascending dose trial was conducted in 108 healthy volunteers in Perth, Australia, to evaluate the safety, tolerability, pharmacokinetics, and effects on cognitive activity of this compound.[9][10]

-

Design : The study included single ascending dose (SAD) and multiple-ascending dose (MAD) arms.[9]

-

Results : Topline data indicated that this compound was well-tolerated up to 500mg per day in the SAD arm and 60 mg per day for seven days in the MAD arm.[9] A linear pharmacokinetic profile was observed across the tested doses.[9] No serious adverse events were reported, and there were no clinically concerning findings from laboratory parameters or electrocardiograms.[9]

Phase 2a Clinical Trial

Following the positive results of the Phase 1 trial, a Phase 2a clinical trial was initiated to evaluate the safety, tolerability, and efficacy of this compound in individuals undergoing supervised opioid withdrawal.[7] The trial was planned to start in the second quarter of 2022.[3][9]

Experimental Protocols

Radioligand Binding Assays

-

Objective : To determine the binding affinity (Ki) of this compound for various receptors.

-

General Protocol :

-

Membrane Preparation : Cell membranes expressing the target receptor are prepared from cultured cells or animal brain tissue.

-

Incubation : Membranes are incubated with a specific radioligand for the target receptor and varying concentrations of this compound.

-

Separation : Bound and free radioligand are separated by rapid filtration.

-

Quantification : The amount of radioactivity retained on the filters is measured.

-

Data Analysis : The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined, and the Ki value is calculated using the Cheng-Prusoff equation.[11][12]

-

Electrophysiology

-

Objective : To characterize the functional effects of this compound on ion channels, particularly α3β4 nAChRs.

-

General Protocol :

-

Cell Preparation : HEK-293 cells are transfected with cDNAs encoding the subunits of the α3β4 nAChR.

-

Patch-Clamp Recording : Whole-cell patch-clamp recordings are performed to measure ion currents through the nAChRs in response to an agonist.

-

Compound Application : this compound is applied to determine its effect on the agonist-evoked current.

-

Data Analysis : Current responses are analyzed to determine the IC50 of this compound and the nature of its antagonism.

-

Animal Self-Administration Studies

-

Objective : To assess the effect of this compound on the reinforcing properties of drugs of abuse.

-

General Protocol for Intravenous Self-Administration (e.g., Nicotine, Cocaine, Morphine, Methamphetamine) :

-

Animal Subjects : Typically, male or female Sprague-Dawley or Long-Evans rats are used.[1][5]

-

Surgery : Rats are surgically implanted with intravenous catheters in the jugular vein.[5]

-

Training : Animals are trained in operant conditioning chambers to press a lever to receive an intravenous infusion of the drug. Sessions are typically 45 minutes to 3 hours long.[5][13]

-

Treatment : Once stable self-administration is established, rats are treated with this compound (intraperitoneally or orally) at various doses prior to the self-administration session.[5][6]

-

Data Collection : The number of lever presses and drug infusions are recorded.

-

-

General Protocol for Oral Self-Administration (e.g., Alcohol) :

-

Animal Subjects : Alcohol-preferring (P) rats are often used.[5]

-

Procedure : Rats are given access to two bottles, one containing water and the other an alcohol solution (e.g., 10% v/v), for a set period each day (e.g., 6 hours).[5][6]

-

Treatment : this compound is administered orally via gavage at different doses.[5][6]

-

Data Collection : The volume of alcohol and water consumed is measured.

-

Visualizations

Signaling Pathway of this compound's Anti-Addictive Action

Caption: this compound antagonizes α3β4 nAChRs in the medial habenula, modulating dopamine release and reducing drug reward.

Experimental Workflow for Preclinical Self-Administration Studies

Caption: A typical workflow for evaluating the effect of this compound on drug self-administration in animal models.

Logical Relationship in this compound's Development

Caption: The development of this compound was driven by the need to separate the anti-addictive properties of ibogaine from its adverse effects.

References

- 1. researchgate.net [researchgate.net]

- 2. 18-Methoxycoronaridine Blocks Context-induced Reinstatement Following Cocaine Self-administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MindMed Reports Topline Data From Phase 1 Trial of MM-110 in Development for the Treatment of Opioid Withdrawal [prnewswire.com]

- 4. 18-Methoxycoronaridine blocks context-induced reinstatement following cocaine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acute oral 18-methoxycoronaridine (18-MC) decreases both alcohol intake and IV nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. EX-99.1 [ir.mindmed.co]

- 8. 18-MC reduces methamphetamine and nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mindmed.co [mindmed.co]

- 10. psychedelicalpha.com [psychedelicalpha.com]

- 11. MindMed Reports Topline Data From Phase 1 Trial of MM-110 in Development for the Treatment of Opioid Withdrawal :: Mind Medicine (MindMed) Inc. (MNMD) [ir.mindmed.co]

- 12. benchchem.com [benchchem.com]

- 13. Locomotor activity: A distinctive index in morphine self-administration in rats | PLOS One [journals.plos.org]

The Pharmacology of Zolunicant: A Technical Guide for Researchers

An In-depth Examination of a Novel α3β4 Nicotinic Acetylcholine Receptor Antagonist for Substance Use Disorders

Zolunicant, also known as 18-methoxycoronaridine (18-MC), is a synthetic derivative of the naturally occurring psychoactive compound ibogaine.[1] Developed as a potential therapeutic agent for substance use disorders, this compound has demonstrated a unique pharmacological profile that distinguishes it from its parent compound, notably lacking hallucinogenic and cardiotoxic effects.[1] This technical guide provides a comprehensive overview of the pharmacology of this compound, focusing on its mechanism of action, pharmacokinetic properties, and preclinical efficacy. It is intended for researchers, scientists, and drug development professionals in the field of addiction medicine.

Mechanism of Action: Selective Antagonism of α3β4 Nicotinic Acetylcholine Receptors

This compound's primary mechanism of action is the selective antagonism of the α3β4 subtype of nicotinic acetylcholine receptors (nAChRs).[2] These receptors are ligand-gated ion channels that are strategically located in brain regions implicated in the rewarding effects of drugs of abuse, particularly within the habenulo-interpeduncular pathway.[3][4] By acting as a negative allosteric modulator, this compound blocks the activity of these receptors, thereby indirectly modulating the mesolimbic dopamine system, a key neural circuit in addiction.[3][5]

Unlike ibogaine, this compound exhibits a more selective receptor binding profile, with a significantly lower affinity for other nAChR subtypes, NMDA receptors, and the serotonin transporter.[6] This selectivity is believed to contribute to its improved safety profile.

Signaling Pathway

The antagonism of α3β4 nAChRs by this compound in the medial habenula and interpeduncular nucleus leads to a reduction in the reinforcing properties of drugs of abuse by modulating dopamine release in the nucleus accumbens.[1][3]

Pharmacological Data

The following tables summarize the quantitative pharmacological data for this compound based on available preclinical and in vitro studies.

Table 1: Receptor Binding Affinities and Functional Activity of this compound

| Receptor/Transporter | Species | Assay Type | Ki (nM) | IC50 (µM) | Functional Effect | Reference |

| α3β4 nAChR | Human | Radioligand Binding | - | 0.8 - 0.9 | Antagonist | [5][7] |

| α4β2 nAChR | Human | Radioligand Binding | >20-fold lower affinity than α3β4 | - | - | [5] |

| µ-Opioid Receptor | Rat | [35S]GTPγS Binding | - | 19.1 (Ke) | Antagonist | [8] |

| Adrenergic Alpha-1 Receptor | - | Radioligand Binding | Binding observed at 10 µM | - | - | [5] |

| Sodium Channel (Site 2) | - | Radioligand Binding | Binding observed at 10 µM | - | - | [5] |

Table 2: Preclinical Efficacy of this compound in Animal Models of Addiction

| Substance of Abuse | Animal Model | Doses (mg/kg) | Route of Administration | Key Findings | Reference(s) |

| Nicotine | Rat | 10, 20, 40 | Oral | Dose-dependent reduction in nicotine self-administration. | [2][9] |

| Cocaine | Rat | 40 | i.p. | Decreased cocaine self-administration and blocked cue-induced reinstatement. | [4][6] |

| Morphine | Rat | 40 | i.p. | Decreased morphine self-administration. | [6] |

| Methamphetamine | Rat | 40 | i.p. | Reduced methamphetamine self-administration. | [6] |

| Alcohol | Rat | 10, 20, 40 | Oral | Dose-dependent reduction in alcohol intake in alcohol-preferring rats. | [2][9] |

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Species | Dose | Route | Value | Reference |

| Volume of Distribution (Vd) | Rat | 40 mg/kg | p.o. or i.p. | 8 L/kg | [5] |

| Metabolism | Human | - | In vitro | Primarily metabolized by CYP2C19 to 18-hydroxycoronaridine (18-HC). | [10][11] |

Experimental Protocols

Detailed methodologies for key experiments cited in the pharmacological evaluation of this compound are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for various receptors.

General Protocol:

-

Membrane Preparation: HEK293 cells stably expressing the human receptor of interest (e.g., α3β4 nAChR) are cultured, harvested, and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.[1]

-

Competitive Binding: A fixed concentration of a specific radioligand (e.g., [³H]epibatidine for nAChRs) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.[7]

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[12]

-

Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.[1]

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. The IC50 value (the concentration of this compound that inhibits 50% of specific binding) is calculated from the competition curve. The Ki (inhibition constant) is then determined using the Cheng-Prusoff equation.[1][12]

In Vivo Microdialysis

Objective: To measure the effect of this compound on extracellular neurotransmitter levels (e.g., dopamine) in specific brain regions of awake, freely moving animals.

General Protocol:

-

Surgical Implantation: A guide cannula is stereotaxically implanted in the brain region of interest (e.g., nucleus accumbens) of an anesthetized rat.[3]

-

Recovery: The animal is allowed to recover from surgery.[3]

-

Probe Insertion and Perfusion: A microdialysis probe is inserted through the guide cannula and is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.[3][6]

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline.[3]

-

Drug Administration: this compound or a vehicle is administered (e.g., intraperitoneally). In some studies, a drug of abuse is administered following this compound pretreatment.[3]

-

Analysis: The concentration of the neurotransmitter in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[2]

Clinical Development

This compound has undergone Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy volunteers.[13][14] These studies have indicated that this compound is well-tolerated at the doses tested.[14] Further clinical development is underway to evaluate its efficacy in treating substance use disorders, with plans for Phase 2a trials in opioid addiction.[14]

Conclusion

This compound presents a promising pharmacological profile as a potential treatment for a range of substance use disorders. Its selective antagonism of α3β4 nicotinic acetylcholine receptors offers a targeted mechanism of action with a favorable safety profile compared to its parent compound, ibogaine. The preclinical data strongly support its anti-addictive properties, and ongoing clinical trials will be crucial in determining its therapeutic potential in human populations. This technical guide provides a foundational understanding of this compound's pharmacology to support further research and development in this critical area of medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 18-Methoxycoronaridine Blocks Context-induced Reinstatement Following Cocaine Self-administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20210093643A1 - 18-mc for treatment of substance use disorders - Google Patents [patents.google.com]

- 6. Effects of 18-methoxycoronaridine on ghrelin-induced increases in sucrose intake and accumbal dopamine overflow in female rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Effect of Iboga Alkaloids on µ-Opioid Receptor-Coupled G Protein Activation | PLOS One [journals.plos.org]

- 9. Acute Oral 18-methoxycoronaridine (18-MC) Decreases both Alcohol Intake and IV Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. ph04.tci-thaijo.org [ph04.tci-thaijo.org]

- 12. benchchem.com [benchchem.com]